Potassium hydride
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;hydride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVSFVLVRNXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KH, HK | |
| Record name | potassium hydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_hydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894770 | |
| Record name | Potassium hydride | |
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Molecular Weight |
40.1063 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder in suspension; [Aldrich MSDS] | |
| Record name | Potassium hydride | |
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CAS No. |
7693-26-7 | |
| Record name | Potassium hydride (KH) | |
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| Record name | Potassium hydride (KH) | |
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| Record name | Potassium hydride | |
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| Record name | Potassium hydride | |
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Advanced Synthetic Methodologies and Preparative Techniques for Potassium Hydride
Refined Direct Synthesis Protocols for High Purity Potassium Hydride
The primary method for producing this compound is the direct combination of elemental potassium and hydrogen gas. This reaction, first observed by Humphry Davy, typically occurs at elevated temperatures ranging from 200 °C to 350 °C: 2 K + H₂ → 2 KH. wikipedia.orgchemistrylearner.com
For enhancing the efficiency and potentially the purity of direct synthesis, catalytic approaches have been investigated. Potassium phenanthride has been identified as an effective catalyst, facilitating the reaction between hydrogen and potassium. This catalytic method can be conducted at temperatures between approximately 95 °C and 200 °C, under substantially atmospheric hydrogen pressure. google.com This catalytic action is specific to potassium and its alloys, not extending to other alkali metals like sodium. google.com
Indirect Synthetic Pathways and Precursor Chemistry
While direct synthesis remains the predominant route, certain indirect preparative methods or precursor-based approaches have been explored, particularly for generating highly active forms of this compound. For instance, "superactive this compound" can be prepared from hydrogen and superbasic reagents, such as potassium tert-butoxide (t-BuOK) in combination with N,N,N',N'-tetramethylethylenediamine (TMEDA), dissolved in hexane. This method yields a this compound with enhanced activity in deprotonation and reduction reactions. thieme-connect.de
This compound itself can serve as a precursor in the synthesis of other complex hydrides. For example, potassium aluminum tetrahydride (KAlH₄) can be synthesized from metallic potassium (or this compound) and metallic aluminum under hydrogen pressure at elevated temperatures, or through mechanochemical conditions. rsc.org
Control of Particle Morphology and Size in Synthesis
Controlling the particle morphology and size of metal hydrides, including this compound, is crucial for optimizing their surface area and minimizing energetic losses associated with bulk ionic hydride structures. acs.org Commercial availability of this compound includes submicron and nanopowder forms, indicating efforts in particle size control. americanelements.com
Mechanochemical synthesis, such as reactive ball milling, offers a pathway to control the particle size and morphology of alkali metal hydrides. For instance, lithium hydride (LiH) particles synthesized via mechanochemical routes can range from submicron to 5 microns in size, appearing as agglomerations of smaller particles with irregular shapes. This method allows for controlled amounts of individual hydrides in mixed-metal hydride compositions. google.com While specific data for this compound's particle morphology control via mechanochemistry is less detailed in the provided sources, the principles demonstrated for other alkali metal hydrides suggest similar applicability.
Mechanistic Investigations of this compound Formation
The fundamental mechanism for this compound formation is the direct reaction between potassium metal and hydrogen gas. This process involves the transfer of electrons from potassium to hydrogen, forming the ionic compound KH, which consists of potassium cations (K⁺) and hydride anions (H⁻). The reaction is exothermic and typically requires heating to initiate, after which it can become vigorously exothermic. wikipedia.orgchemistrylearner.comgoogle.com
The reactivity of this compound, particularly as a base and hydriding agent, is attributed to its crystal surface reactions. The lattice energies of alkali metal hydrides decrease from lithium to cesium, with this compound exhibiting an optimal lattice energy and hydride radius for surface-mediated reactions. thieme-connect.de
Novel Preparative Approaches for Enhanced Reactivity and Stability (e.g., paraffin (B1166041) dispersions)
Due to its high reactivity with air and moisture, pure this compound is challenging to handle. To mitigate these issues and enhance its stability and ease of use, novel preparative approaches focus on dispersing KH in inert matrices.
Paraffin Dispersions: Commercial this compound is frequently supplied as a slurry, typically a ~35% dispersion in mineral oil or paraffin wax. This dispersion significantly improves its dispensability and reduces handling hazards. wikipedia.orgchemistrylearner.com
A notable advancement is the preparation of this compound as a 1:1 homogenate with paraffin, termed KH(P). This material is solid at room temperature, offering enhanced stability and convenience compared to traditional mineral oil slurries. organic-chemistry.orgresearchgate.netresearchgate.netscilit.comnih.gov The preparation of KH(P) involves washing this compound (often from a mineral oil slurry) with a solvent like cyclohexane, mixing it with melted paraffin, and then allowing the mixture to solidify. organic-chemistry.orgresearchgate.net This solid form can be easily cut, weighed, and stored without requiring the stringent precautions typically associated with neat this compound. organic-chemistry.org KH(P) has demonstrated enhanced air stability, remaining unaffected even after hours of air exposure. researchgate.net
This paraffin dispersion not only improves handling but also maintains high reactivity, making KH(P) a useful base in organic synthesis for reactions such as Wittig condensations, where it rapidly generates ylides with high Z selectivity. organic-chemistry.orgresearchgate.netscilit.comnih.gov
Table 1: Properties of this compound (KH)
| Property | Value | Source |
| Chemical Formula | KH | wikipedia.org |
| Molar Mass | 40.1062 g/mol | wikipedia.org |
| Appearance | White to gray crystalline powder | wikipedia.org |
| Density | 1.43 g/cm³ | wikipedia.org |
| Melting Point | Decomposes at ~400 °C | wikipedia.org |
| Solubility in Water | Reacts violently | wikipedia.orgsolubilityofthings.com |
| Solubility in Solvents | Insoluble in benzene (B151609), diethyl ether, carbon disulfide wikipedia.org; Some solubility in non-aqueous solvents solubilityofthings.com | wikipedia.orgsolubilityofthings.com |
| Crystal Structure | Cubic, cF8 | wikipedia.org |
| Space Group | Fm3m, No. 225 | wikipedia.orgresearchgate.net |
| Std enthalpy of formation | −57.82 kJ/mol | wikipedia.org |
Table 2: Comparison of this compound Formulations
| Formulation | State at Room Temp. | Handling & Storage | Reactivity | Key Advantage |
| Neat this compound | Crystalline powder | Highly reactive with air/moisture, requires inert atmosphere | Extremely reactive as base/hydriding agent thieme-connect.deresearchgate.netresearchgate.net | Pure form for specific applications |
| Mineral Oil Dispersion | Slurry | Difficult to dispense and measure | High reactivity maintained | Facilitates dispensing, reduces immediate hazards wikipedia.orgchemistrylearner.com |
| Paraffin Dispersion (KH(P)) | Solid | Stable, easy to cut, weigh, and store without special precautions organic-chemistry.org | High reactivity, effective in organic synthesis organic-chemistry.orgresearchgate.net | Enhanced stability and ease of handling organic-chemistry.orgresearchgate.net |
Sophisticated Structural Elucidation and Solid State Characterization of Potassium Hydride
Advanced Crystallographic Analysis of Bulk and Surface Structures
Crystallographic techniques provide invaluable insights into the atomic arrangement and long-range order within potassium hydride, revealing its fundamental structural properties.
Neutron Diffraction Studies of Hydride Anion Localization
Neutron diffraction is a powerful technique for studying the crystal structures of hydrides, especially for precisely localizing hydrogen atoms. Unlike X-rays, neutrons scatter strongly from light nuclei like hydrogen, making it possible to determine their positions with high accuracy. The crystal structure of pristine this compound (KH) has been investigated using neutron diffraction rsc.org. These studies confirm that this compound crystallizes in a cubic rock-salt type structure, belonging to the space group Fm3m rsc.org.
Neutron diffraction is particularly effective in distinguishing hydrogen from other atoms and in analyzing hydrogen-bond systems due to hydrogen's unique neutron scattering cross-section iucr.orgaip.orgiucr.orgcdnsciencepub.comiucr.orgnih.gov. This capability allows for the precise determination of the hydride anion (H-) positions within the crystal lattice, providing critical data on bond lengths and angles involving hydrogen, which are often challenging to ascertain accurately with X-ray diffraction alone.
Synchrotron X-ray Diffraction for Polymorphism and Phase Transitions
Synchrotron X-ray diffraction offers high-resolution and high-flux capabilities, enabling detailed studies of crystal structures, polymorphism, and phase transitions, often under extreme conditions such as high pressure and temperature researchgate.netacs.orgmdpi.com. While this compound is known to adopt a cubic rock-salt structure under ambient conditions rsc.org, synchrotron X-ray diffraction is a key tool for exploring potential polymorphic forms or phase transitions that might occur under varying environmental parameters.
For other hydrides, in situ synchrotron diffraction experiments have been utilized to observe the formation of novel phases and their transitions. For instance, K2SiH6, a related potassium-silicon hydride, was shown to adopt a trigonal structure (P3̅m1) at high pressures (8 and 13 GPa) and transition into a cubic form below 6.7 GPa at room temperature acs.org. Such studies demonstrate the technique's ability to monitor structural changes dynamically, providing insights into the stability and interconversion of different crystal forms. Although specific polymorphic transitions for KH itself under high pressure or temperature are not widely detailed in the provided literature, the technique's utility for revealing such phenomena in related hydride systems underscores its importance for comprehensive characterization.
High-Resolution Spectroscopic Probes of Electronic and Vibrational States
Spectroscopic methods offer complementary information by probing the electronic and vibrational states of this compound, revealing details about its chemical bonding and local environments.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Hydride Environments
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments and dynamics within solid materials. For this compound, 39K NMR spectroscopy provides specific insights into the potassium cation's environment. Studies on polycrystalline this compound (KH) have reported an isotropic 39K NMR chemical shift of +63(1) ppm at 292 K, referenced to an aqueous 0.1 M KCl solution researchgate.net.
NMR spectroscopy for quadrupolar nuclei like 39K (spin 3/2) is sensitive to the electric field gradient (EFG) at the nucleus, which is influenced by the local symmetry and electronic distribution. While specific quadrupolar coupling constants for 39K in KH were not directly provided in the available literature, such parameters are crucial for understanding the symmetry and distortion of the potassium sites in the crystal lattice. For instance, in potassium aluminum tetrahydride (KAlH4), 39K NMR parameters have been determined, including an isotropic chemical shift of 6.1 ± 0.2 ppm, a quadrupole coupling constant (CQ) of 0.562 ± 0.005 MHz, and an asymmetry parameter (η) of 0.74 ± 0.02 rsc.org. The ability of solid-state NMR to resolve inequivalent potassium sites and detect subtle changes in their local environments makes it an indispensable tool for characterizing the hydride.
Table 1: Selected Solid-State NMR Parameters for this compound (KH)
| Nucleus | Isotropic Chemical Shift (δiso) | Temperature (K) | Reference |
| 39K | +63(1) ppm | 292 | researchgate.net |
Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information on the molecular vibrations and rotational modes of compounds, which are indicative of their chemical bonds and structural symmetries acs.orgacs.org. IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability acs.org.
For this compound, vibration-rotation spectra have been observed in the 800-1100 cm⁻¹ region using diode laser spectroscopy in an a.c. glow discharge through hydrogen and potassium vapor researchgate.net. The strong absorption lines suggest significant KH densities, allowing for the systematic recording and analysis of fundamental and first hot bands for both potassium isotopes (K-39 and K-41) researchgate.net. These vibrational modes provide direct evidence of the K-H bond characteristics and can be used to infer bond strength and molecular geometry.
Table 2: Observed Vibrational Range for this compound (KH)
| Technique | Observed Vibrational Range (cm⁻¹) | Description | Reference |
| Infrared | 800-1100 | Vibration-rotation spectra, fundamental and hot bands | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic Structure
For this compound, XPS can be utilized to analyze the surface composition, identify contaminants, and determine the oxidation state of potassium. While XPS does not directly detect hydrogen, it is highly effective for characterizing the potassium species and any other elements present on the surface, including their chemical bonding environments wikipedia.orgthermofisher.comiyte.edu.tr. By measuring the kinetic energy and number of ejected electrons, XPS can reveal chemical shifts in binding energies, which are indicative of different chemical environments and bonding partners iyte.edu.tracs.org. This allows for the assessment of surface reactivity, the presence of surface impurities, or changes in the electronic structure of potassium due to surface interactions or degradation.
Detailed Investigation of Potassium Hydride Reactivity and Reaction Mechanisms
Elucidation of Proton Transfer and Deprotonation Mechanisms
Potassium hydride functions as a strong Brønsted base due to the highly basic nature of the hydride ion (H⁻). In proton transfer reactions, the hydride ion abstracts a proton from an acidic substrate, leading to the formation of hydrogen gas (H₂) and the conjugate base of the substrate. This process is generally irreversible due to the liberation of gaseous hydrogen. solubilityofthings.comlookchem.comwikipedia.orgaskfilo.comechemi.comvaia.com
The deprotonation capability of KH is extensively utilized in organic synthesis for generating various reactive intermediates, such as carbanions and enolates. wikipedia.orgresearchgate.netsmolecule.com
Comparative Studies with Other Alkali Metal Hydrides
This compound is consistently observed to be more reactive and a stronger base than its lighter alkali metal hydride counterparts, lithium hydride (LiH) and sodium hydride (NaH). lookchem.comthieme-connect.deechemi.comresearchgate.netsmolecule.com This enhanced reactivity is evident in its ability to rapidly deprotonate even weak and sterically hindered acids, where NaH and LiH exhibit sluggish or negligible reactivity. For instance, KH reacts rapidly with triethylmethanol to yield the alkoxide quantitatively in less than one minute, a stark contrast to NaH (5% completion in 20 minutes) and LiH (0% in 20 minutes) under similar conditions. researchgate.net Similarly, KH readily metalates hindered amines (e.g., pyrrolidine) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net
The differences in reactivity among alkali metal hydrides are influenced by their crystal lattice energies and the size of the hydride ion. The crystal lattice energies generally decrease from lithium to cesium hydride. This compound appears to possess an optimal lattice energy and hydride radius for surface reactions, contributing to its superior performance. lookchem.comthieme-connect.de The presence of crown ethers, such as 18-crown-6 (B118740) polyether, can further enhance the reactivity of this compound by acting as phase-transfer agents or by "pickling" the KH surface, which helps dissolve formed inorganic salts. lookchem.comthieme-connect.deresearchgate.net
The table below illustrates the comparative reactivity of this compound against other alkali metal hydrides in deprotonation reactions:
| Hydride | Reactivity with Triethylmethanol (pKₐ = 22) | Reactivity with Bis(trimethylsilyl)amine (pKₐ = 28-29) | Reactivity with 2,6-di-tert-butylphenol (B90309) (pKₐ = 17-18) |
| KH | Quantitative in <1 min researchgate.net | Rapid metalation researchgate.net | Rapid metalation researchgate.net |
| NaH | 5% in 20 min researchgate.net | Only significant reaction with 2,6-di-tert-butylphenol researchgate.net | Only significant reaction researchgate.net |
| LiH | 0% in 20 min researchgate.net | No reaction researchgate.net | No reaction researchgate.net |
Role of this compound in Strong Brønsted Basicity
This compound is recognized as a "superbase" in organic synthesis due to its exceptional proton-abstracting capabilities. wikipedia.orglookchem.comsmolecule.com It is widely employed for deprotonation reactions to generate highly reactive nucleophiles.
Key applications of KH as a strong Brønsted base include:
Enolate Formation: KH rapidly and quantitatively metalates ketones to form potassium enolates, often with minimal or no reduction of the carbonyl group or self-condensation. wikipedia.orgresearchgate.net
Carbanion Generation: It effectively deprotonates carbon atoms with acidic hydrogens, leading to the formation of carbanions. This includes the deprotonation of terminal alkynes to generate acetylide anions, which are crucial building blocks for carbon-carbon bond formation. smolecule.com Hydrocarbons such as triphenylmethane (B1682552) and diphenylmethane (B89790) can also be metalated by KH. researchgate.net
Amide Formation: KH deprotonates amines to yield the corresponding potassium amides (e.g., KNHR and KNR₂). wikipedia.orgsmolecule.com
Deprotonation of Heteroatom-Bound Hydrogens: It readily deprotonates phosphines containing a P-H bond and silanes bearing a Si-H bond. tandfonline.com
Deprotonation of Hindered Alcohols: KH can rapidly deprotonate tertiary alcohols, a reaction where sodium hydride or potassium metal are significantly slower or ineffective. lookchem.comthieme-connect.de
The use of "superactive this compound," prepared under specific conditions, further enhances its deprotonation and reduction capabilities. lookchem.comthieme-connect.de
Advanced Studies of Reductive Pathways and Hydride Transfer Reactions
Beyond its role as a strong base, this compound is also a powerful reducing agent, capable of donating hydride ions (H⁻) to various substrates. lookchem.comthieme-connect.dewikipedia.org While its basicity often leads to deprotonation, KH can also participate in direct hydride transfer reactions. For enolizable carbonyl compounds, deprotonation is typically the dominant pathway, though some reduction can occur. researchgate.nettandfonline.comstackexchange.com
Single Electron Transfer (SET) Mechanisms in Organic Substrates
This compound exhibits unique behavior in promoting single electron transfer (SET) reactions, distinguishing it from sodium hydride. Strong evidence for SET chemistry involving KH has been reported, particularly in its reactions with haloarenes in non-polar solvents like benzene (B151609). nih.govacs.org
A proposed mechanism for SET initiation involves the deprotonation of benzene by KH to form phenylpotassium (C₆H₅K). This intermediate then reacts with additional benzene to generate organic super electron donors. These in-situ formed electron donors are responsible for initiating radical chain mechanisms, specifically base-promoted homolytic aromatic substitution (BHAS) cycles. nih.govacs.org This contrasts with concerted nucleophilic aromatic substitution (CSNAr) pathways observed when reactions are conducted in solvents like tetrahydrofuran (B95107) (THF). nih.govacs.org It is important to note that while potassium metal itself possesses electron-transfer properties, KH as a compound does not, but it can facilitate SET through the generation of these organic electron donors. researchgate.net
Reductions of Inorganic and Organometallic Species
This compound is an effective reducing agent for a range of inorganic and organometallic compounds:
Borane Reductions: KH readily converts trialkylboranes into the corresponding borohydrides (K⁺HBR₃), such as in the synthesis of K-selectride (potassium tri-sec-butylborohydride). researchgate.nettandfonline.comwikipedia.org It also reduces borinate esters to dialkylborohydrides. researchgate.net
Halide Reductions: Organic halides can be reduced by KH. For example, methyl iodide is rapidly reduced to methane (B114726) at room temperature in THF. Iodobenzene is also completely consumed, while bromobenzene (B47551) reacts to a lesser extent, and chlorobenzene (B131634) and fluorobenzene (B45895) are unreactive under similar conditions. tandfonline.com
Inorganic Hydride Formation: KH can be used to prepare other metal hydrides, such as magnesium hydride, from magnesium halides. acs.org
Transition Metal Complex Reductions: KH serves as a reducing agent in the synthesis of various inorganic compounds, including transition metal complexes and hydrides. smolecule.com For instance, it has been implicated in the reduction of perrhenate (B82622) salts to hydridorhenate complexes, such as potassium nonahydridorhenate(VII) (K₂[ReH₉]). wikipedia.org
Non-Enolizable Carbonyl Reductions: While enolizable carbonyls primarily undergo deprotonation, non-enolizable carbonyl compounds can undergo significant reduction by KH. For example, benzaldehyde (B42025) yields benzoin (B196080) as a major product, a sequence initiated by reduction to benzyl (B1604629) alcohol. tandfonline.com
Reaction Kinetics and Thermodynamics of this compound Transformations
The reactivity of this compound is often governed by heterogeneous processes occurring at the crystal surface. lookchem.comthieme-connect.de KH is thermally stable, but decomposes at approximately 400 °C. wikipedia.org
Kinetic studies highlight the rapid nature of many KH-mediated reactions:
The reaction of KH with excess triethylmethanol is quantitative in less than one minute. researchgate.net
Metalation of ketones to form potassium enolates occurs quantitatively within minutes at 20 °C. researchgate.net
In the catalytic hydrogenation of dienes, this compound shows significantly higher initial rates compared to other metal hydrides, following the order: this compound ≫ sodium hydride > magnesium hydride > lithium hydride > zirconium hydride > titanium hydride. researchgate.net
The reaction of hydrogen with liquid potassium, which forms KH, exhibits first-order kinetics with an apparent activation energy of 66.5 kJ mol⁻¹. rsc.org
Thermodynamically, reactions involving this compound are often highly favorable:
The reaction of this compound with water (KH + H₂O → KOH + H₂) is highly exothermic, with a ΔH(20°C) of -80.9 kJ and a ΔG(20°C) of -107.8 kJ, indicating a spontaneous and vigorous reaction. quora.com
The standard enthalpy of formation (ΔfH°₂₉₈) for this compound is -57.82 kJ/mol. wikipedia.org
The formation of phenylpotassium from the deprotonation of benzene by KH is endergonic (by 13.6 kcal/mol) but is rendered irreversible due to the release of hydrogen gas. acs.org
The reactivity and kinetics of KH can be significantly modulated by the reaction environment. For instance, the presence of crown ethers like 18-crown-6 or cryptands can dramatically increase the basicity and reaction rates, even allowing for the deprotonation of less acidic substrates or promoting reactions that are otherwise slow. lookchem.comthieme-connect.deresearchgate.nettandfonline.com
Table 1: Comparative Hydrogenation Rates of Dienes by Metal Hydrides
| Catalyst | Relative Initial Rate (Order) researchgate.net |
| This compound | ≫ |
| Sodium Hydride | > |
| Magnesium Hydride | > |
| Lithium Hydride | > |
| Zirconium Hydride | > |
| Titanium Hydride |
Table 2: Selected Thermodynamic Data for this compound Reactions
| Reaction | Thermodynamic Parameter | Value | Source |
| K(s) + ½ H₂(g) → KH(s) | Standard Enthalpy of Formation (ΔfH°₂₉₈) | -57.82 kJ/mol | wikipedia.org |
| KH(s) + H₂O(l) → KOH(aq) + H₂(g) | Enthalpy Change (ΔH(20°C)) | -80.9 kJ | quora.com |
| KH(s) + H₂O(l) → KOH(aq) + H₂(g) | Gibbs Free Energy Change (ΔG(20°C)) | -107.8 kJ | quora.com |
| K(l) + ½ H₂(g) → KH(s) (at 210-333 °C) | Apparent Activation Energy (for formation) | 66.5 kJ/mol | rsc.org |
| Mg(NH₂)₂/KH system (Hydrogen desorption) | Experimentally Determined Activation Energy | 96 kJ/mol | rsc.org |
| C₆H₆ + KH → C₆H₅K + H₂ (formation of phenylpotassium) | Endergonic by | 13.6 kcal/mol (irreversible due to H₂ release) | acs.org |
Computational and Theoretical Chemistry of Potassium Hydride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of potassium hydride at the molecular level. These methods allow for the detailed examination of electron distribution and the nature of the chemical bond between potassium and hydrogen.
Density Functional Theory (DFT) Studies of Ground States
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground-state properties of this compound and related systems. First-principle calculations based on DFT have been employed to determine key physical parameters. For instance, the generalized gradient approximation (GGA) has been used to calculate the exchange-correlation functional, yielding values for the equilibrium lattice constant, bulk modulus, and cohesive energy of KH. colab.ws
One study, utilizing the full potential linearized augmented plane wave (FP-LAPW) method with the GGA, reported the cohesive energy of this compound. colab.ws DFT calculations have also been instrumental in studying more complex potassium polyhydrides under pressure, such as the novel potassium superhydride KH9. figshare.com In these high-pressure studies, DFT is used for structure optimizations, molecular dynamics simulations, and phonon calculations, often employing the Perdew-Burke-Ernzerhof (PBE) functional for electronic exchange-correlation effects. figshare.com
The following table summarizes some of the ground-state properties of this compound calculated using DFT methods.
| Property | Calculated Value | Method/Functional | Reference |
| Cohesive Energy | 5.427 eV | DFT/GGA (FP-LAPW) | colab.ws |
| Equilibrium Lattice Constant | Varies with pressure | DFT/PBE | figshare.com |
| Bulk Modulus | Varies with pressure | DFT/PBE | figshare.com |
These theoretical predictions are crucial for understanding the stability and compressibility of this compound under various conditions.
Ab Initio Methods for Excited States and Reaction Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for studying the excited states and reaction energetics of this compound. An ab initio multireference single- and double-excitation configuration interaction (CI) study has been conducted on the ground and excited electronic states of alkali-hydride cations, including KH+. nih.gov
These calculations provide detailed adiabatic potential energy curves, as well as radial and rotational couplings. nih.gov Such studies have revealed short-range potential wells resulting from the excitation of inner-shell electrons. nih.gov The computed spectroscopic constants for the long-range potential well of the 2 (2)Σ(+) state of KH+ show close agreement with available theoretical and experimental data. nih.gov As the atomic number of the alkali metal increases from Li to Cs, the potential wells shift to larger internuclear distances and their depths increase. nih.gov
Molecular Dynamics Simulations of Solid-State Dynamics and Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of atoms and molecules. In the context of this compound, MD simulations have been used to investigate the solid-state dynamics of complex potassium polyhydrides under high pressure. For example, MD simulations of Cm-KH9 were performed within the NPT ensemble using the Parrinello-Rahman method at 300 K and various pressures. figshare.com These simulations, which utilized a plane wave cutoff energy of 500 eV and a timestep of 0.5 fs, provided insights into the structural transitions and stability of this novel superhydride. figshare.com
While specific MD simulations on the interfacial phenomena of pure, solid this compound are not extensively documented in the provided results, the principles of MD are widely applied to understand the behavior of ions in solution, which can be analogous to interfacial phenomena. For instance, MD simulations of potassium chloride (KCl) in aqueous solutions have been used to investigate the mechanism of crystal nucleation and the dynamics of ion solvation. arxiv.orgrsc.org These studies provide a framework for how MD can be applied to understand the interaction of this compound surfaces with other molecules.
Theoretical Prediction of Spectroscopic Signatures
Theoretical calculations are crucial for interpreting and predicting the spectroscopic signatures of this compound. A matrix isolation infrared (IR) study of the reaction between laser-ablated potassium atoms and H2 identified the KH molecule and the (KH)2 cluster by comparing experimental IR spectra with frequencies calculated using density functional theory. acs.org The calculations at the B3LYP level of theory indicated a natural charge of +0.81 on the potassium center, highlighting the ionic nature of the KH molecule. acs.org
In a para-hydrogen matrix, the sharp absorption of KH suggests the formation of a dihydrogen complex. acs.org The highly ionic rhombic (KH)2 molecule was also identified through these combined experimental and theoretical efforts. acs.org Furthermore, theoretical simulations of the Raman spectrum of high-pressure phases like KH9 have been performed to aid in the interpretation of experimental spectroscopic data. figshare.com
| Species | Calculated Vibrational Frequency (cm⁻¹) | Method | Reference |
| KH | (Compared with experimental) | DFT (B3LYP) | acs.org |
| (KH)2 | (Compared with experimental) | DFT (B3LYP) | acs.org |
| KH9 | (Simulated Raman Spectrum) | DFT | figshare.com |
Modeling of Reaction Pathways and Transition States
Computational modeling plays a vital role in elucidating the reaction pathways and identifying the transition states of chemical reactions involving this compound. For instance, DFT studies have been used to support a concerted, four-centered transition state in the concerted nucleophilic aromatic substitution (CSNAr) reactions of haloarenes with this compound in THF. acs.orgnih.gov
The modeling of reaction pathways often involves locating the transition state on the potential energy surface and calculating the activation energy. These calculations provide a deeper understanding of the reaction mechanism at a molecular level. While detailed computational studies on a wide range of KH reactions were not available in the provided search results, the principles of using computational chemistry to explore reaction mechanisms are well-established. researchgate.netrsc.org For example, in hydride transfer reactions in enzymes, QM/MM calculations are used to map out the energy profile of the reaction, which is a similar approach that can be applied to reactions involving this compound. nih.gov
Studies on "Inverse" Hydride and Charge Transfer States
A fascinating area of theoretical investigation is the concept of an "inverse" hydride, where the hydrogen atom bears a partial positive charge. A theoretical study on an "inverse" this compound complex, specifically Et3N-H+...K-, has been conducted. nih.gov The ground-state potential energy surface of this ion-pair complex was examined using second-order Møller-Plesset perturbation theory (MP2) with 6-311++G** basis sets. nih.gov
The study found that the Et3N-H+...K- complex is metastable with respect to dissociation, with a calculated barrier of 8 kcal mol⁻¹ at the CCSD(T) level of theory. nih.gov This barrier is significantly larger than that found for the analogous sodium complex, suggesting that such "inverse" hydride salts could be promising candidates for high-energy materials. nih.gov
Furthermore, the concept of charge transfer states is important in understanding the reactivity of this compound. In its reactions with haloarenes in benzene (B151609), there is strong evidence for single electron transfer (SET) chemistry. acs.orgnih.gov This indicates that this compound can initiate reactions through the transfer of an electron, leading to radical intermediates. acs.org Computational studies, including DFT, are essential for understanding the electronic transitions and charge distributions that facilitate these charge transfer processes. acs.orgnih.gov
Advanced Applications of Potassium Hydride in Materials Science and Energy Technologies
Role in Advanced Hydrogen Storage Materials
Magnesium hydride (MgH₂) is a promising material for hydrogen storage due to its high gravimetric (7.6 wt%) and volumetric (110 g/L) hydrogen capacities. However, its high thermodynamic stability (approximately 76 kJ/mol-H₂) and slow hydrogen absorption/desorption kinetics at practical temperatures (around 300 °C) limit its widespread application. nih.goviaea.org Potassium hydride has been extensively investigated as an additive to overcome these limitations, significantly improving the hydrogen storage properties of various hydride systems. smolecule.comnih.govrsc.orgphys.org
Small additions of this compound dramatically improve the hydrogen storage properties of complex hydride systems, such as magnesium amide (Mg(NH₂)₂) and lithium hydride (LiH) composites. rsc.orgphys.orgacs.org For instance, the addition of KH to the Mg(NH₂)₂–2LiH system has been shown to optimize its hydrogen storage capabilities. A composite containing 0.08 mol% KH could reversibly store approximately 5.2 wt% hydrogen, with dehydrogenation starting as low as 70 °C. rsc.org Another study demonstrated that a Mg(NH₂)₂-2LiH-0.04KH-0.04RbH composite was able to reversibly store 5.2 wt% H₂, when the dehydrogenation operated at 130 °C and the hydrogenation operated at 120 °C. The isothermal dehydrogenation rate at 130 °C was approximately 43 times that of a pristine sample. acs.org
The presence of KH can catalytically decrease the activation energy of the first dehydrogenation step and reduce the enthalpy of desorption during the second dehydrogenation step, thereby significantly improving the hydrogen storage properties. rsc.org Furthermore, the in-situ formation of KH from the decomposition of potassium-containing compounds like potassium hydroxide (B78521) (KOH) during milling and thermal treatment can replace LiH and react with Mg(NH₂)₂ to produce a mixed potassium–lithium amide (Li₃K(NH₂)₄), contributing to the thermodynamic destabilization of the composite. rsc.org
The following table summarizes the enhanced hydrogen storage properties of Mg(NH₂)₂/LiH composites with KH addition:
| Composite System | Hydrogen Storage Capacity (wt%) | Dehydrogenation Onset Temperature (°C) | Dehydrogenation Temperature (°C) | Hydrogenation Temperature (°C) | Dehydrogenation Rate Enhancement | Cycling Stability |
| Mg(NH₂)₂–2LiH–0.08KH rsc.org | ~5.2 | 70 | 130 (fully dehydrogenated) | 50 (starts absorption) | Significantly enhanced | Good reversible storage, but operational temperatures increase during cycling |
| Mg(NH₂)₂-2LiH-0.04KH-0.04RbH acs.org | 5.2 | Not specified | 130 | 120 | ~43 times faster than pristine | >93% capacity after 50 cycles acs.org |
This compound, or species formed in situ from its presence, plays a crucial role in promoting hydrogen absorption and desorption kinetics. In MgH₂ systems, the synergistic effect among new species like magnesium oxide (MgO), magnesium molybdate (B1676688) (MgMo₂O₇), and KH, generated in situ during reactions, may enhance the absorption and dissociation of H₂ on the Mg/MgH₂ surface. This leads to improved kinetics for both absorption and dehydrogenation. nih.gov For instance, adding potassium molybdate (K₂MoO₄) to MgH₂ forms KH in situ, which significantly improved desorption kinetics. The initial dehydrogenation temperature of MgH₂ + 10 wt% K₂MoO₄ composite was lowered to 250 °C, which is about 110 °C lower than that of As-received MgH₂. At 320 °C, almost all dehydrogenation was completed within 11 minutes. The activation energy for hydrogen absorption and dehydrogenation decreased by 14.8 kJ/mol and 26.54 kJ/mol, respectively, compared to pure MgH₂. nih.gov
In the Mg(NH₂)₂–2LiH system, KH acts both catalytically and as a reactant. It catalytically lowers the activation energy for the initial dehydrogenation step and reduces the enthalpy of desorption in the second step. rsc.org The formation of potassium-amide–hydride solid solutions, such as K(NH₂)ₓH(₁₋ₓ), has been identified as a key intermediate that facilitates desorption processes. This involves an exchange of hydride and amide anions between phases, which is crucial for the improved kinetics. rsc.org
The insights gained from studying KH's effects on hydrogen storage materials are critical for designing next-generation composites. The ability of KH to lower dehydrogenation temperatures, accelerate kinetics, and improve cycling stability makes it a valuable additive. rsc.orgphys.orgacs.org Future designs could focus on optimizing the concentration and dispersion of KH or KH-forming precursors within complex hydrides to achieve optimal performance. Research has shown that while KH enhances de-/hydrogenation kinetics, an excessively rapid hydrogenation rate can lead to particle size enlargement and an increase in dehydrogenation temperature, suggesting a need for careful compositional control. rsc.org
For example, the use of black titanium dioxide (TiO₂₋ₓ) reduced by KH (denoted as K-TiO₂₋ₓ) as a catalyst for MgH₂ has shown significant improvements. A composite with 5 wt% K-TiO₂₋ₓ absorbed 4.0 wt% and 6.0 wt% H₂ within the first 6 minutes and after 180 minutes of charging at room temperature, respectively. The hydrogen could be reversibly released off starting from 194 °C, which is approximately 96 °C lower than the additive-free ball-milled MgH₂. This enhanced performance is attributed to the in-situ liberation of a "K₂Ti₂O₃" pseudo-complex, which is believed to act as a catalyst by providing nucleation sites, oxygen vacancies, and hydrogen diffusion channels. iaea.orgresearchgate.net
The following table highlights the kinetic improvements in MgH₂ with K-TiO₂₋ₓ additive:
| Material System | Dehydrogenation Onset Temperature (°C) | Hydrogen Absorption (wt% H₂) | Hydrogen Desorption (wt% H₂) |
| Pure MgH₂ nih.goviaea.org | ~300 | Slow kinetics | Slow kinetics |
| MgH₂ + 10 wt% K₂MoO₄ nih.gov | 250 | 5.5 wt% in 20 min (200 °C, 3 MPa) | Almost all in 11 min (320 °C) |
| MgH₂ + 5 wt% K-TiO₂₋ₓ iaea.orgresearchgate.net | 194 (96 °C lower than pure MgH₂) | 4.0 wt% in 6 min (RT) | ~6.5 wt% upon cycling iaea.orgresearchgate.net |
Precursor for Novel Inorganic and Organometallic Materials
This compound serves as a versatile precursor due to its strong basicity and reducing power, enabling the synthesis of a wide range of novel inorganic and organometallic compounds. smolecule.com
This compound plays a role in the synthesis of various nanomaterials, including metal nanoparticles and metal-organic frameworks (MOFs). Its deprotonation ability helps control the growth and morphology of these nanostructures, allowing researchers to tailor their properties for specific applications. smolecule.com KH can act as a reducing agent in the synthesis of various inorganic compounds, particularly transition metal complexes and hydrides, often under milder conditions compared to traditional methods. smolecule.com For example, potassium triethylborohydride (K[BEt₃H]), a powerful reducing agent used in nanoparticle synthesis, can be prepared by suspending this compound in anhydrous tetrahydrofuran (B95107) and reacting it with triethylborane. nih.gov While sodium borohydride (B1222165) is a commonly used reducing agent for synthesizing metal nanoparticles like platinum and silver, the strong reducing capabilities of KH or its derivatives offer alternative pathways for synthesizing specific metallic nanoparticles. rsc.orgmdpi.com
Furthermore, this compound has been shown to be crucial in the synthesis of heterogeneous catalysts. For instance, this compound-intercalated graphite (B72142) acts as an efficient catalyst for ammonia (B1221849) synthesis, where the nanoconfinement of KH between graphene layers is vital for activating dinitrogen and participating in the hydrogenation step to form ammonia. researchgate.netuu.nl
This compound is instrumental in the formation of specialized borohydrides and other complex hydrides. It can convert hindered trialkylboranes into their corresponding borohydrides (K⁺HBR₃) at room temperature. researchgate.net This reactivity extends to borinate esters, which are reduced to dialkylborohydrides. researchgate.net Such reactions highlight KH's utility in creating novel hydride species with tailored properties.
Beyond borohydrides, KH is involved in the synthesis of various complex hydrides, including those relevant for hydrogen storage. The reaction of this compound with ammonia (NH₃) at 300 °C can yield potassium amide (KNH₂) and hydrogen. easychem.orghiroshima-u.ac.jp The ability of KH to participate in such reactions underscores its importance in the broader field of complex hydride chemistry, which is crucial for developing new materials with enhanced functionalities.
Catalytic Applications in Chemical Synthesis and Industrial Processes
This compound's potent basicity and hydride-donating capabilities enable its use as a catalyst or stoichiometric reagent in a range of chemical transformations. chemistrylearner.comsmolecule.com
Promotion of Carbon-Carbon Bond Forming Reactions (e.g., Wittig Reactions, Alkylation)
This compound is highly effective in promoting carbon-carbon bond-forming reactions by deprotonating acidic hydrogens, thereby generating reactive carbanions or ylides. smolecule.com In Wittig reactions, KH is utilized to rapidly generate ylides from phosphonium (B103445) salts, facilitating the condensation with aldehydes to produce alkenes. organic-chemistry.orgscilit.comresearchgate.netsigmaaldrich.com Notably, this compound in paraffin (B1166041) (KH(P)), a stable and easy-to-handle homogenate, has been shown to generate ylides efficiently, leading to Wittig condensations with high Z-selectivity for various aldehydes, including aromatic, aliphatic, and α,β-unsaturated types. organic-chemistry.orgscilit.com
In alkylation reactions, KH's deprotonation ability creates carbanions that can react with electrophiles to form new carbon-carbon bonds. smolecule.com For instance, this compound can vigorously metalate a wide range of ketones in tetrahydrofuran, forming highly reactive potassium enolates quantitatively at room temperature, with minimal self-condensation or reduction. researchgate.net This reactivity is significantly higher than that observed with sodium hydride (NaH) or lithium hydride (LiH). researchgate.net Furthermore, KH has been employed in the hydroalkylation of styrenes with benzylamines, where it initiates the formation of deprotonated anionic species that undergo selective C-alkylation to yield 1,3-diarylpropylamines. ntu.edu.sgresearchgate.net
Catalysis in C-H Activation and Functionalization
This compound plays a role in C-H activation and functionalization by deprotonating relatively acidic C-H bonds, leading to the formation of reactive intermediates. smolecule.com This is crucial for transforming inert C-H bonds into new functional groups. For example, in the this compound-mediated trimerization of imines, KH facilitates tautomerization into metalated enamines, which then proceed via C-H activation and multiple C-C bond formation steps to yield 6-aminofulvenes. d-nb.info This highlights its ability to activate C-H bonds for complex organic transformations.
Heterogeneous Catalysis for Ammonia Synthesis and Related Processes
This compound has emerged as a promising component in heterogeneous catalysis, particularly in the context of ammonia synthesis. A notable development involves this compound-intercalated graphite (KHC) as a transition-metal-free catalyst for ammonia synthesis. differ.nlresearchgate.netuu.nl This catalyst can activate dinitrogen at moderate temperatures (250–400 °C) and pressures (1 MPa), achieving ammonia productivity comparable to classical noble metal catalysts like Ru/MgO. differ.nlresearchgate.net Experimental and computational studies indicate that the nanoconfinement of this compound between graphene layers is critical for dinitrogen activation and conversion, with the hydride participating in the hydrogenation step to form ammonia. differ.nlresearchgate.net This demonstrates the potential of light metal hydride materials in industrial catalytic processes.
This compound has also been identified as a heterogeneous catalyst for the selective hydrogenation of dienes and alkynes. researchgate.net For instance, it promotes the hydrogenation of nonconjugated dienes to monoolefins. researchgate.net In the hydrogenation of 1,3-pentadiene (B166810) and 2-pentyne (B165424) to n-pentenes, this compound exhibits significantly higher initial rates compared to other alkali metal hydrides like sodium hydride, magnesium hydride, and lithium hydride. researchgate.net
Development of Asymmetric Catalytic Systems
While this compound itself is achiral, it can be utilized in conjunction with chiral ligands or in specific reaction environments to enable asymmetric catalysis. As a strong base, KH can generate reactive intermediates that, when controlled by a chiral environment, can lead to enantioselective transformations. For example, in the context of asymmetric Wittig olefinations, novel chiral Lewis-acidic potassium-isothiourea-boronate complexes have been developed. These complexes, featuring a macrocyclic amide-potassium-boronate chelate, catalyze Wittig reactions of 4-substituted cyclohexanones with non-stabilized phosphorus ylides to produce highly enantioenriched axially chiral alkenes. nih.gov Although this specific example uses a potassium complex, it demonstrates the broader potential of potassium-based systems in asymmetric catalysis, where KH could serve as a precursor or activating agent. Another study explored chiral crown ether-coordinated potassium atoms recognizing the enantioface of carbonyl groups, leading to stereoselective reactions via hydride shifts. chemrxiv.org
Integration into Composite Materials for Enhanced Functionality
This compound's properties make it a valuable component for integration into composite materials, particularly for applications requiring enhanced functionality such as hydrogen storage and catalytic activity.
A significant area of research involves the use of this compound to improve the hydrogen storage properties of other materials. smolecule.comamericanelements.com For instance, small additions of this compound dramatically enhance the hydrogen storage capabilities of a mixture of magnesium amide (Mg(NH)) and lithium hydride (LiH). rsc.orgphys.org The Mg(NH)–2LiH–0.08KH composite has demonstrated optimized hydrogen-storage properties, reversibly storing approximately 5.2 wt% hydrogen through a two-stage reaction, with dehydrogenation commencing at 70 °C. rsc.org The addition of KH leads to a significant reduction in the temperature required for hydrogen absorption. phys.org This catalytic effect is attributed to potassium's ability to activate Mg(NH) and promote LiH participation in dehydrogenation, possibly through the circular transformation of K species like KH, KMg(NH), and LiK(NH), which create a more energy-favorable pathway. nih.gov
Furthermore, this compound has been used to reduce black titanium dioxide (TiO), forming a composite (K-TiO) that boosts the hydrogenation of magnesium at room temperature. researchgate.netiaea.org The addition of 5 wt% of K-TiO to MgH significantly improves its absorption/desorption behaviors, allowing for the absorption of 4.0 to 6.0 wt% H within minutes at room temperature. researchgate.netiaea.org This enhanced performance is believed to be due to the in-situ liberation of a "KTiO" pseudo-complex of Ti during the sorption process, which acts as a catalyst by providing nucleation sites, oxygen vacancies, and hydrogen diffusion channels at its boundaries with Mg/MgH. researchgate.netiaea.org
This compound also plays a role in the synthesis of various nanomaterials, including metal nanoparticles and metal-organic frameworks (MOFs), where its deprotonation ability helps control the growth and morphology of these nanostructures. smolecule.com
Table 1: Hydrogen Storage Properties of Mg(NH)–2LiH Composites with KH Addition rsc.org
| Composite Material | Hydrogen Storage Capacity (wt%) | Dehydrogenation Onset Temperature (°C) | Hydrogen Absorption Temperature (°C) |
| Mg(NH)–2LiH–0.08KH | ~5.2 | 70 | 50 |
Table 2: Catalytic Effect of K-TiO on MgH Hydrogenation researchgate.netiaea.org
| Material System | H Absorption (wt% H in 6 min at RT) | H Desorption Onset Temperature (°C) |
| Pristine MgH | Low | ~300 |
| MgH + 5 wt% K-TiO | 4.0 - 6.0 | ~194 |
Methodological Innovations and Analytical Techniques for Potassium Hydride Research
Development of In Situ and Operando Characterization Methods
The development of in situ and operando characterization methods is paramount for comprehending the dynamic changes that materials, including potassium hydride, undergo during synthesis or reaction. These techniques enable real-time monitoring of a material's properties while it is actively functioning, providing crucial insights that ex situ analyses cannot capture. The term "in situ" generally refers to characterization under relevant pre-treatment or operational conditions, while "operando" specifically denotes in situ characterization of an active catalyst while simultaneously collecting performance data americanelements.com.
These methods are particularly valuable for studying hydrogen storage materials, where understanding the processes of hydrogen uptake and release is critical. Techniques such as in situ soft X-ray Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS), X-ray Absorption Spectroscopy (XAS), and X-ray Emission Spectroscopy (XES) are being developed and applied to provide detailed information on chemical composition at the first monolayer, near-surface regions, and even the bulk of the material nih.gov. This suite of techniques allows researchers to observe changes in morphology, chemical bonding, valence state, and structural rearrangements as they occur, offering a comprehensive view of the reaction mechanisms nih.gov.
High-Pressure and High-Temperature Studies on this compound Systems
The behavior of this compound under extreme pressure and temperature conditions has been a significant area of research, particularly concerning its structural stability and potential for novel properties. Studies on this compound (KH) have revealed pressure-induced phase transitions. Specifically, KH is known to transform from a B1 (NaCl) structure to a B2 (CsCl) structure under applied pressure nih.gov. These investigations often utilize interaction potential models (IPM) that incorporate temperature effects, allowing for accurate theoretical predictions of material behavior under such extreme conditions nih.gov.
Beyond the simple hydride, research extends to potassium polyhydrides (KHn, where n > 1). These compounds have been observed to stabilize at relatively low pressures, with stabilization occurring at pressures as low as 3 GPa. Furthermore, theoretical studies suggest that potassium polyhydrides could exhibit metallic behavior at very high pressures, potentially exceeding 300 GPa, with some metastable phases showing indications of metallicity at 100 GPa wikipedia.org. This research is part of a broader effort to explore dense superconducting hydrides at high pressures, where understanding the structure, bonding, and vibrational properties of hydrogen atoms is crucial for realizing high-temperature superconductivity nih.govamericanelements.comeasychem.org.
Advanced Microscopy for Real-Space Analysis of Surface and Bulk Structures
Advanced microscopy techniques provide invaluable real-space information about the surface and bulk structures of this compound and related materials, offering insights into their morphology, atomic arrangements, and interactions.
Scanning Tunneling Microscopy (STM) is a powerful tool for investigating surface phenomena at the atomic scale. While direct STM studies specifically on this compound surfaces are less commonly reported in the general literature, the technique has been effectively employed in studies involving potassium doping of other materials. For instance, STM has revealed significant rearrangements of molecular layers and charge transfer upon potassium doping in organic films like picene, demonstrating its capability to visualize the impact of alkali metals on surface structures easychem.org. This highlights the potential of STM to elucidate how potassium atoms, including those in hydride forms, interact with and modify material surfaces.
Spectroscopic Techniques for Mechanistic Interrogation
Spectroscopic techniques are indispensable for the mechanistic interrogation of this compound, providing detailed information about its electronic structure, bonding, and reaction pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a key technique for characterizing the local environment of atomic nuclei. In the context of hydrides, NMR has been used to study the decomposition of complex hydrides, where this compound (KH) can be identified as a reaction product. For example, NMR studies on potassium aluminum tetrahydride (KAlH4) have helped in identifying its decomposition products, including KH and aluminum metal, and an intermediate hexahydride (K3AlH6) umweltprobenbank.de.
Infrared (IR) and Raman Spectroscopy are widely used to analyze the vibrational modes of molecules, providing insights into molecular bonding and functional groups. These techniques are effective for evaluating the presence and strength of hydrogen bonds and for characterizing the molecular bonding within surface structures americanelements.comnih.govamericanelements.com. Early research on this compound also utilized prism spectrographs to photograph its molecular spectrum, extending from 4100Å to 6600Å, which allowed for the determination of rotational and vibrational constants of the KH molecule elementschina.com.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques that provide information on the electronic structure, oxidation states, and elemental composition of materials. When employed in an operando mode, XAS and XPS can characterize material structures and chemical states under working conditions, offering critical insights into the oxidation state, composition, and crystallography at active catalytic interfaces. This real-time data is essential for elucidating complex reaction mechanisms involving this compound americanelements.comnih.govcharchem.org.
These advanced spectroscopic and microscopic techniques collectively provide a robust framework for in-depth research into this compound, enabling a more profound understanding of its fundamental properties and its potential applications in various scientific and technological domains.
Compound Names and PubChem CIDs
Future Directions and Emerging Research Frontiers for Potassium Hydride
Rational Design of Potassium Hydride-Based Functional Materials
Rational design in materials science involves a systematic approach to engineer materials with specific desired properties by understanding and manipulating their fundamental structure-property relationships. For this compound, this approach is crucial for developing new functional materials, particularly in areas such as energy storage and catalysis. Computational methods, including density functional theory (DFT) calculations, are instrumental in predicting the stable stoichiometries and structures of hydride compounds, including potassium polyhydrides (KHn, n > 1) under varying conditions. acs.org This theoretical understanding allows researchers to design materials at the atomic and molecular level, tailoring their characteristics for specific applications.
For instance, leveraging the abundance and low cost of potassium, rational design principles are being applied to develop high-performance potassium-ion batteries (PIBs) as a promising alternative to lithium-ion batteries. rsc.org While this research primarily focuses on potassium-ion transport kinetics in electrolytes and electrode materials, the fundamental understanding of potassium chemistry, including its hydride forms, could inform the design of novel components or solid-state electrolytes. The exploration of potassium silanide (B1217022) (KSiH3) as a hydrogen storage material exemplifies the rational design approach to develop new materials for energy applications. ifpenergiesnouvelles.com By meticulously designing the composition and structure, scientists aim to overcome current limitations and unlock new functionalities for this compound-based systems.
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing materials discovery by significantly accelerating the identification of new compounds, predicting their properties, and optimizing synthesis pathways. frontiersin.orgmdpi.comnih.gov Traditional trial-and-error methods in materials science are time-consuming, often taking decades from discovery to market. nih.gov AI/ML offers a data-driven paradigm to overcome this challenge.
Deep generative models (GMs), a relatively new branch of AI/ML, are particularly promising as they can encode material structure and properties into a latent space, enabling the generation of novel materials through exploration and manipulation of this space. frontiersin.org For example, CrystalGAN, a generative adversarial network, has been successfully employed to generate complex ternary hydride structures from simpler binary hydrides, demonstrating the capability to create new material compositions with reasonable interatomic distances. frontiersin.orgaip.org This approach can be extended to this compound, allowing for the computational prediction of new KH-based compounds or composites with enhanced properties for applications like hydrogen storage or catalysis. AI/ML can also assist traditional DFT calculations by building predictive models for material properties, thereby reducing the computational cost and time associated with extensive simulations. nih.gov High-throughput virtual screening and inverse design, where materials are designed to exhibit a desired property, are other areas where AI/ML can significantly impact the discovery of this compound-based materials. frontiersin.org
Exploration of this compound Chemistry under Extreme Conditions
Investigating the behavior of this compound under extreme conditions, such as high pressures and temperatures, is an emerging research frontier that can reveal novel phases and properties. Computational studies, utilizing evolutionary structure searches coupled with density functional theory calculations, have already shown that potassium polyhydrides (KHn, n > 1) can be stabilized at relatively low pressures, with KH5 being stable at pressures as low as 3 GPa. acs.org Furthermore, these studies suggest that KH5 may exhibit metallicity at pressures exceeding 300 GPa. acs.org
Research into hydrides under high pressure has led to significant breakthroughs, including the theoretical prediction and subsequent experimental discovery of high-temperature superconducting hydrides like LaH10, which exhibits superconductivity at remarkably high critical temperatures under pressure. aip.orgaip.org While this compound itself is not currently known for superconductivity, exploring its chemistry under extreme conditions could lead to the discovery of new potassium-hydrogen compounds with unexpected or enhanced properties, potentially relevant for energy applications or fundamental condensed matter physics. High-pressure experiments, often employing diamond anvil cells, combined with advanced computational modeling, are essential tools in this exploratory domain. aip.org
Sustainable and Green Synthesis Routes for this compound
The development of sustainable and green synthesis routes for chemical compounds, including this compound, is a critical aspect of modern chemistry, aligning with the principles of green chemistry aimed at minimizing environmental impact and promoting resource efficiency. These principles advocate for reducing waste, avoiding hazardous chemicals, using renewable precursors, employing catalysts, and minimizing energy consumption. nih.govroyalsocietypublishing.org
Currently, this compound is typically produced by the direct combination of potassium metal and hydrogen gas at temperatures between 200 and 350 °C. wikipedia.orgchemistrylearner.com Given its high reactivity and pyrophoric nature, commercial this compound is often sold as a dispersion in mineral oil to facilitate safer handling. wikipedia.orgchemistrylearner.comlookchem.com Future research in green synthesis for this compound could focus on developing less energy-intensive methods, exploring alternative, safer solvents, or even solvent-free reaction conditions. While specific green synthesis routes for this compound are not widely reported in the current literature, analogous research into sustainable synthesis of other potassium-containing materials, such as the use of potassium-rich biomass ash as green catalysts for biodiesel production or potassium-directed sustainable synthesis of zeolites, demonstrates the broader commitment to greener chemical processes. researchgate.netmdpi.com Applying these overarching green chemistry principles to the synthesis of this compound would involve innovative approaches to reduce its environmental footprint throughout its production lifecycle.
Interdisciplinary Research with Physics, Engineering, and Environmental Sciences
The future advancement of this compound research necessitates a strong emphasis on interdisciplinary collaboration, integrating expertise from chemistry with physics, engineering, and environmental sciences. This synergistic approach allows for a holistic understanding of this compound's properties and potential applications, leading to more impactful discoveries and innovations.
From a physics perspective, understanding the electronic structure and bonding of this compound, especially under extreme conditions, can unlock insights into novel physical phenomena. acs.orgifpenergiesnouvelles.com Engineering disciplines can contribute significantly by developing advanced materials and devices that incorporate this compound, such as improved hydrogen storage systems or components for next-generation energy storage technologies like potassium-ion batteries. americanelements.comrsc.orgifpenergiesnouvelles.com The challenge of safely handling and integrating highly reactive compounds like this compound into practical devices requires sophisticated engineering solutions.
Furthermore, environmental sciences play a crucial role in assessing the lifecycle impact of this compound production and application, guiding the development of environmentally benign processes and materials. For example, its potential as a hydrogen source aligns with the global push for cleaner energy. americanelements.comwikipedia.org Interdisciplinary initiatives, combining expertise in machine learning/AI, high-throughput computing, computational chemistry, and experimental materials synthesis and characterization, are already being funded to accelerate materials discovery, including for chemical and materials applications. gatech.edu Such collaborations are vital for translating fundamental research on this compound into tangible solutions for energy, environmental remediation, and other societal challenges.
Q & A
Q. What are the optimal methods for synthesizing potassium hydride (KH) in a laboratory setting, and what safety protocols must be followed?
this compound is synthesized via direct combination of potassium metal and hydrogen gas at 200–350°C under inert conditions . Key considerations include:
- Apparatus : Use a high-pressure reactor with controlled gas flow to prevent moisture ingress.
- Safety : KH reacts violently with water, releasing flammable hydrogen gas. Handle in a glovebox under argon or nitrogen, and store as a mineral oil slurry to mitigate reactivity .
- Characterization : Confirm purity via X-ray diffraction (XRD) and hydrogen release quantification through temperature-programmed desorption (TPD).
Q. How does this compound’s reactivity differ from other alkali metal hydrides in protonolysis reactions?
KH exhibits stronger basicity (superbase behavior) compared to NaH or LiH due to lower lattice energy and higher ionic character. For example:
- Reactivity with alcohols : KH deprotonates alcohols (e.g., ethanol) at room temperature, forming alkoxide salts and H₂ gas. Monitor reaction kinetics using gas chromatography (GC) to track hydrogen evolution .
- Safety note : Reactions are exothermic; use cooling baths and controlled reagent addition to prevent thermal runaway .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Hydride generation atomic absorption spectroscopy (HGAAS) : KH-derived hydrides (e.g., stibine in antimony analysis) are generated via reaction with HCl and borohydride, followed by detection at 550 nm .
- Thermogravimetric analysis (TGA) : Measure hydrogen release profiles under controlled heating (e.g., 5°C/min in N₂) to distinguish KH from other hydrides .
Advanced Research Questions
Q. How does this compound enhance hydrogen storage in Mg(NH₂)₂/2LiH systems, and what experimental evidence supports this?
- Mechanism : KH additives lower hydrogen desorption temperatures by destabilizing the Mg(NH₂)₂-LiH matrix. Computational studies (DFT) show potassium ions reduce activation barriers for NH bond cleavage .
- Experimental validation : Use temperature-programmed desorption-mass spectrometry (TPD-MS) to observe a 40–60°C reduction in H₂ release onset temperatures in KH-doped systems .
- Contradictions : Some studies report inconsistent doping efficiency due to KH’s sensitivity to trace moisture; ensure rigorous inert-atmosphere protocols .
Q. What computational approaches are used to model hydride transfer mechanisms involving this compound?
- Density Functional Theory (DFT) : Simulate reaction pathways for KH-mediated reductions (e.g., ketone to alcohol). Key parameters include charge distribution on H⁻ and transition-state geometries .
- Validation : Compare computational activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How can researchers reconcile discrepancies in reported KH reaction yields across different solvent systems?
- Methodological audit : Evaluate solvent purity (e.g., THF vs. diglyme) and residual moisture via Karl Fischer titration. For example, KH-mediated deprotonation in THF may yield lower efficiency due to solvent coordination effects .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., temperature, solvent dielectric constant) affecting yield .
Methodological Recommendations
- Literature Review : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over commercial databases .
- Data Reproducibility : Document inert-atmosphere protocols (glovebox O₂/H₂O levels <1 ppm) and characterize KH batches via XRD .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
